molecular formula C18H18FNO B6241798 1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2649074-78-0

1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No. B6241798
CAS RN: 2649074-78-0
M. Wt: 283.3
InChI Key:
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Description

1-Fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane, also known as FNC-8, is an organic compound that is used in scientific research applications. It is a type of azabicyclooctane that contains a single fluorine atom and a naphthalene-2-carbonyl group. FNC-8 is used in a wide variety of laboratory experiments, including those involving organic synthesis and biochemistry. This compound has been studied extensively in recent years, and has been found to have a range of interesting biochemical and physiological effects.

Scientific Research Applications

1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications. It has been used in organic synthesis experiments as a model compound for the synthesis of other fluorinated azabicycloalkanes. It has also been used in biochemistry experiments to study the effects of fluorine on biochemical processes. In addition, 1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane has been used in physiological experiments to study the effects of fluorine on physiological processes.

Mechanism of Action

The mechanism of action of 1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane is not fully understood. However, it is believed that the fluorine atom in 1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane interacts with enzymes and other proteins in the body to produce a range of biochemical and physiological effects. In addition, the naphthalene-2-carbonyl group in 1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane is believed to interact with cell membranes, which may affect the permeability of the cell membrane.
Biochemical and Physiological Effects
1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane has been found to have a range of biochemical and physiological effects. In biochemical experiments, 1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and thiolase. In addition, 1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane has been found to have anti-inflammatory and anti-oxidant properties. In physiological experiments, 1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane has been found to have a range of effects, including the inhibition of the growth of certain cancer cells and the reduction of inflammation in the lungs.

Advantages and Limitations for Lab Experiments

1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, 1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane has a wide range of biochemical and physiological effects, which makes it useful for studying a variety of biological processes. However, 1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane also has some limitations for laboratory experiments. It is relatively expensive, and it can be toxic if ingested in large amounts.

Future Directions

1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane has a wide range of potential future directions for research. One potential direction is to further explore the biochemical and physiological effects of 1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane. This could include studying the effects of 1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane on other enzymes and proteins, as well as its potential effects on other biological processes. Another potential direction is to explore the potential applications of 1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane in medicine. This could include studying the potential of 1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane as a therapeutic agent, as well as its potential use in drug delivery systems. Finally, 1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane could be used as a model compound to synthesize other fluorinated azabicycloalkanes that have potential applications in medicine and other fields.

Synthesis Methods

1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane can be synthesized using a variety of methods. The most common method is a two-step process that involves the reaction of a fluorinated alkene with a naphthalene-2-carbonyl group to form a fluorinated azabicyclooctane. In the first step, the fluorinated alkene is reacted with an acid catalyst, such as trifluoroacetic acid, to form a fluorinated azabicycloalkene. In the second step, the fluorinated azabicycloalkene is reacted with a naphthalene-2-carbonyl group to form 1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane. Other methods for synthesizing 1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane include the reaction of a fluorinated alkene with a naphthalene-2-carbonyl group in the presence of a base, such as sodium hydroxide, and the reaction of a fluorinated alkene with a naphthalene-2-carbonyl group in the presence of a Lewis acid, such as boron trifluoride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane involves the reaction of naphthalene-2-carboxylic acid with 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) to form the corresponding amide. This amide is then reacted with 1-fluoro-8-bromooctane to yield the desired product.", "Starting Materials": [ "Naphthalene-2-carboxylic acid", "1,5-diazabicyclo[4.3.0]non-5-ene (DBN)", "1-fluoro-8-bromooctane" ], "Reaction": [ "Step 1: Naphthalene-2-carboxylic acid is reacted with thionyl chloride to form naphthalene-2-carbonyl chloride.", "Step 2: The resulting naphthalene-2-carbonyl chloride is then reacted with DBN in the presence of a base such as triethylamine to form the corresponding amide.", "Step 3: The amide is then reacted with 1-fluoro-8-bromooctane in the presence of a base such as potassium carbonate to yield the desired product, 1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane." ] }

CAS RN

2649074-78-0

Product Name

1-fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane

Molecular Formula

C18H18FNO

Molecular Weight

283.3

Purity

95

Origin of Product

United States

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